Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-pyridin-4-ylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10-5-8-14(13-10)9-3-6-12-7-4-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASAQTQCWFRCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it into a more saturated form.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can exhibit different biological activities.
Scientific Research Applications
Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate is a pyrazole derivative with a pyridine ring and a bromo group that has attracted interest in medicinal chemistry. It possesses a unique combination of functional groups, giving it distinct chemical reactivity and biological activity, making it useful in medicinal chemistry and material science.
Scientific Research Applications
Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate is applicable in scientific research, including:
- Medicinal Chemistry It can be used as a building block in the synthesis of potential drug candidates, particularly for neurological and inflammatory diseases. The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. Its structure allows it to interact with specific biological targets through hydrogen bonding and π-π stacking interactions, influencing biochemical pathways. Preliminary studies suggest potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Materials Science This compound is being explored for its potential use in developing organic semiconductors and light-emitting materials.
- Organic Synthesis It serves as an intermediate in synthesizing more complex heterocyclic compounds valuable in chemical research and industrial applications.
Chemical Reactions
Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate can undergo several chemical reactions:
- Substitution Reactions The bromo group can be substituted with nucleophiles like amines, thiols, or alkoxides.
- Oxidation and Reduction The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
- Cyclization Reactions It can participate in cyclization reactions to form more complex heterocyclic structures.
This compound exhibits a range of biological activities:
- Anti-inflammatory Activity It can modulate inflammatory pathways, potentially through interactions with specific enzymes involved in inflammation.
- Antimicrobial Activity Studies show potential against various bacterial strains, indicating its potential as an antimicrobial agent. It may inhibit the activity of certain kinases and other enzymes involved in inflammatory responses and interact with G-protein coupled receptors (GPCRs), which could alter signaling pathways associated with inflammation and pain management.
Properties of Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate
- Molecular Formula:
- Molecular Weight: 311.13 g/mol
- IUPAC Name: ethyl 5-amino-4-bromo-1-pyridin-4-ylpyrazole-3-carboxylate
- InChI: InChI=1S/C11H11BrN4O2/c1-2-18-11(17)9-8(12)10(13)16(15-9)7-3-5-14-6-4-7/h3-6H,2,13H2,1H3
- InChI Key: YIOGFEKJCFEJIJ-UHFFFAOYSA-N
- CAS Number: 1427013-64-6
Mechanism of Action
The mechanism of action of Ethyl 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxylates
Structural and Substituent Variations
The table below compares Ethyl 1-(4-pyridyl)pyrazole-3-carboxylate with structurally related compounds, emphasizing substituent-driven differences:
Notes:
Biological Activity
Ethyl 1-(4-Pyridyl)pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative efficacy against various diseases.
Chemical Structure and Properties
This compound features a pyrazole ring fused with a pyridine moiety. This structural combination enhances its chemical reactivity and biological interactions. The compound is primarily studied for its potential as a bioactive molecule , particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active sites or allosteric sites of enzymes, modulating their activity. This interaction is crucial for its potential therapeutic effects against various diseases.
- Receptor Modulation : It alters signaling pathways by interacting with receptors, which can lead to significant biological effects, including anti-inflammatory and anticancer activities .
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting cancer cell proliferation in various models:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HepG2 (liver), Jurkat (T-cell), and A549 (lung) cells.
- Efficacy : Compounds structurally similar to this compound have demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
2. Anti-inflammatory Activity
The compound exhibits significant anti-inflammatory properties:
- Mechanism : It acts by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
- Comparative Efficacy : In studies, this compound showed greater anti-inflammatory effects compared to standard drugs like diclofenac .
3. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Activity Spectrum : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values lower than those of established antibiotics, indicating strong antimicrobial potential .
Comparative Analysis with Similar Compounds
Case Study 1: Anticancer Efficacy
In a study conducted by Zheng et al., various pyrazole derivatives were synthesized and tested for their anticancer properties. This compound was among those evaluated, demonstrating significant cytotoxicity against multiple cancer cell lines with an IC50 value comparable to leading anticancer agents .
Case Study 2: Anti-inflammatory Properties
Research published in the Journal of Medicinal Chemistry showed that this compound effectively reduced edema in a carrageenan-induced rat model. The compound exhibited an edema inhibition percentage significantly higher than that of traditional anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
